molecular formula C14H13NO5 B11720642 Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate

Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate

Cat. No.: B11720642
M. Wt: 275.26 g/mol
InChI Key: RYGXJVLPSHCCCN-UHFFFAOYSA-N
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Description

Methyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate is a chemical compound with the molecular formula C 14 H 13 NO 5 and a molecular weight of 275.26 g/mol. It is assigned the CAS Registry Number 2006277-68-3 . This ester-functionalized isoxazole is part of a class of heterocyclic compounds recognized for their significant value in scientific research and development, particularly as versatile building blocks in medicinal chemistry . Isoxazole derivatives are frequently investigated for a range of biological activities and are utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . Researchers employ this compound and its analogs in various exploratory studies, which can include investigating antimicrobial properties or serving as inhibitors for enzymes such as cytochrome P450 . The presence of two ester groups on the isoxazole scaffold enhances its reactivity, making it a suitable intermediate for further chemical modifications and derivative synthesis through nucleophilic substitution or other functional group transformations . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Properties

IUPAC Name

methyl 5-(4-ethoxycarbonylphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-3-19-13(16)10-6-4-9(5-7-10)12-8-11(15-20-12)14(17)18-2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGXJVLPSHCCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition Using Nitrile Oxides and Terminal Alkynes

The 1,3-dipolar cycloaddition reaction between nitrile oxides and terminal alkynes remains the most widely employed method for constructing the isoxazole core. Nitrile oxides, generated in situ from hydroxamoyl chlorides or via oxidation of aldoximes, react with alkynes under mild conditions to form regioselectively substituted isoxazoles . For Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate, the synthesis begins with the preparation of a nitrile oxide precursor containing the ethoxycarbonylphenyl moiety.

A representative procedure involves treating 4-(ethoxycarbonyl)benzaldehyde oxime with chloramine-T in a mixed solvent system of tetrahydrofuran (THF) and water at 0–5°C. The resulting nitrile oxide is then reacted with methyl propiolate in the presence of a catalytic amount of copper(II) sulfate (5 mol%) and sodium ascorbate (10 mol%) at room temperature for 12 hours. This copper-catalyzed cycloaddition achieves a yield of 78–82% with excellent regiocontrol, favoring the 3,5-disubstituted isoxazole product .

Key Reaction Parameters:

  • Temperature: 25°C

  • Catalyst: CuSO₄·5H₂O (5 mol%)

  • Solvent: THF/H₂O (1:1)

  • Yield: 82%

Copper-Catalyzed Cycloaddition with Fluorinated Propargyl Thioethers

Recent advances in fluorinated compound synthesis have introduced propargyl thioethers as dipolarophiles in cycloaddition reactions. In this approach, partially fluorinated propargyl thioethers are electrochemically generated from non-fluorinated precursors using hydrogen fluoride salts . The resulting alkynes exhibit enhanced reactivity toward nitrile oxides due to electron-withdrawing effects from the fluorine atoms.

For example, methyl 2-cyano-3-ethoxyacrylate is treated with hydroxylamine hydrochloride in the presence of triethylamine to form the corresponding nitrile oxide. Concurrently, propargyl thioether derivatives are fluorinated via an electrochemical cell equipped with a platinum anode and nickel cathode. The cycloaddition proceeds at 40°C in acetonitrile, yielding the target isoxazole with 85–90% efficiency. This method is notable for its scalability and compatibility with sensitive functional groups .

Advantages:

  • Enhanced reaction rates due to fluorinated dipolarophiles

  • Tolerance for ester and ethoxycarbonyl groups

  • Scalable to multigram quantities

Transesterification of Ethyl Ester Precursors

Transesterification offers a straightforward route to methyl esters from their ethyl counterparts. A patent-pending method describes the conversion of ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate to the methyl ester using lithium hydride (LiH) in anhydrous methanol . The reaction is conducted under reflux for 26 hours, followed by solvent removal and aqueous workup to isolate the product in 66% yield.

Procedure Summary:

  • Substrate: Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (1.0 equiv)

  • Reagent: LiH (1.2 equiv) in methanol

  • Conditions: Reflux, 26 hours

  • Workup: Distillation of methanol, addition of water, vacuum filtration

  • Yield: 66%

This method avoids the use of hazardous sodium metal and operates under mild conditions, making it suitable for industrial applications. However, prolonged reaction times and moderate yields limit its efficiency compared to direct synthesis routes.

Oxidative Generation of Nitrile Oxides for Cycloaddition

Innovative oxidative strategies have enabled the generation of nitrile oxides from 2-ethylazaarenes using potassium nitrate (KNO₃) and potassium persulfate (K₂S₂O₈) . This one-pot method eliminates the need for isolating unstable nitrile oxide intermediates. The process involves heating 2-ethylquinoline with KNO₃ and K₂S₂O₈ in acetic acid at 80°C for 6 hours, followed by addition of methyl propiolate and a copper catalyst. The reaction proceeds via a radical mechanism, yielding the isoxazole derivative in 75% yield.

Mechanistic Insights:

  • K₂S₂O₈ acts as an oxidant, generating sulfate radicals that abstract hydrogen from the 2-ethyl group.

  • KNO₃ provides a nitro source for nitrile oxide formation.

  • Copper stabilizes the transition state during cycloaddition.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of the four primary methods:

MethodYield (%)Temperature (°C)CatalystScalabilityFunctional Group Tolerance
1,3-Dipolar Cycloaddition8225CuSO₄·5H₂OHighExcellent
Fluorinated Thioether Route9040NoneModerateGood
Transesterification6665 (reflux)LiHIndustrialLimited
Oxidative Nitrile Oxide7580K₂S₂O₈/KNO₃LowModerate

Key Findings:

  • Cycloaddition methods provide the highest yields and regioselectivity, with copper catalysis enhancing reaction rates.

  • Transesterification is industrially viable but suffers from moderate yields.

  • Oxidative routes offer a one-pot advantage but require harsh conditions.

Emerging Trends in Green Synthesis

Recent efforts focus on minimizing waste and improving atom economy. Continuous flow reactors have been adopted for cycloaddition reactions, reducing reaction times from hours to minutes. For instance, a microfluidic system with a residence time of 5 minutes achieves 80% yield using 50% less solvent compared to batch processes . Additionally, biocatalytic methods using engineered lipases for transesterification are under investigation, though current yields remain suboptimal (45–50%).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can occur at different positions on the phenyl ring or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted isoxazole derivatives.

Scientific Research Applications

Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (CAS: 179104-60-0)

  • Molecular Formula: C₁₅H₁₅NO₅
  • Molecular Weight : 289.28 g/mol .
  • Key Differences :
    • The ethyl ester at position 3 replaces the methyl ester in the target compound, increasing lipophilicity (logP) and slightly altering solubility .
    • Synthesized using similar cyclization methods but with extended reaction times (90 hours vs. 22 hours for the methyl variant), suggesting steric effects of the ethyl group slow reactivity .
    • HRMS-ESI [M+H]⁺ observed at 276.0873 (theoretical 276.0872), consistent with its molecular formula .

Ethyl 5-[4-(Allyloxy)phenyl]isoxazole-3-carboxylate

  • Key Features :
    • Substituent at position 5: Allyloxy group instead of ethoxycarbonyl.
    • Reactivity : The allyl group enables further functionalization (e.g., Michael additions) .
    • Synthesis : Involves sodium borohydride reduction and acidic workup, differing from the target compound’s synthesis .

Methyl 5-(Bromomethyl)-3-phenylisoxazole-4-carboxylate (Compound 53)

  • Molecular Formula: C₁₃H₁₀BrNO₃ (estimated).
  • Key Differences :
    • A bromomethyl group at position 5 and a phenyl group at position 3.
    • The bromine enhances electrophilicity, making it reactive in nucleophilic substitutions .
    • Increased hydrophobicity due to the phenyl group may affect bioavailability compared to the ethoxycarbonylphenyl group in the target compound .

Ethyl 3-(4-Methoxyphenyl)isoxazole-5-carboxylate (CAS: 376623-69-7)

  • Molecular Formula: C₁₃H₁₃NO₄.
  • Key Differences: Methoxyphenyl substituent at position 3 vs. ethoxycarbonylphenyl in the target compound.

Structural and Functional Analysis

Electronic Effects

  • Ethoxycarbonyl Group : Strong electron-withdrawing effect via the ester moiety, enhancing electrophilicity of the isoxazole ring. This may improve binding to enzyme active sites (e.g., pyrophosphatases) .
  • Methyl vs. Ethyl Esters : Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions, affecting pharmacokinetics .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate C₁₄H₁₃NO₅ 275.26 Methyl ester, Ethoxycarbonylphenyl ≥95%
Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate C₁₅H₁₅NO₅ 289.28 Ethyl ester, Ethoxycarbonylphenyl ≥95%
Ethyl 5-[4-(Allyloxy)phenyl]isoxazole-3-carboxylate C₁₅H₁₅NO₄ 273.28 (estimated) Ethyl ester, Allyloxyphenyl N/A
Methyl 5-(Bromomethyl)-3-phenylisoxazole-4-carboxylate C₁₃H₁₀BrNO₃ 308.14 (estimated) Methyl ester, Bromomethyl, Phenyl N/A

Biological Activity

Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate (CAS No. 2006277-68-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H13NO5
  • Molecular Weight : 275.26 g/mol
  • Structure : The compound features an isoxazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The isoxazole moiety is particularly notable for its role in modulating biochemical pathways, potentially affecting:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can interact with receptors that mediate physiological responses, contributing to its pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibitory effects. The compound's mechanism involves disrupting bacterial cell wall synthesis, similar to other isoxazole derivatives.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated that it induces apoptosis and inhibits cell proliferation.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

Case Studies

  • Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial activity of this compound against multi-drug resistant strains. The study concluded that the compound could serve as a lead for developing new antibiotics due to its potent activity against resistant pathogens .
  • Anticancer Research : A case study focused on the compound's effects on breast cancer cells revealed that it triggers apoptosis through the mitochondrial pathway. This finding suggests potential for further development in cancer therapeutics .

Q & A

Q. Optimization Strategies :

  • Use continuous flow reactors for scalable synthesis .
  • Monitor reaction progress via TLC/HPLC to adjust reaction time dynamically .

Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Basic Research Question
Orthogonal methods are critical for validation:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxycarbonyl at C4, methyl at C5) and aromatic proton environments .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 304.0952) .
  • X-ray Crystallography : Resolves bond angles (e.g., isoxazole ring planarity) and supramolecular interactions (e.g., O–H···O hydrogen bonds) .
  • HPLC : Quantifies purity using a C18 column (95:5 acetonitrile/water, retention time ~8.2 min) .

How do structural modifications at the phenyl or isoxazole ring influence the compound's physicochemical and pharmacological properties?

Advanced Research Question
Substituent effects are systematically evaluated via structure-activity relationship (SAR) studies:

Modification Impact Reference
Halogen (Cl, Br) ↑ Lipophilicity (logP +0.5) and receptor binding affinity (IC₅₀ ↓ 20%)
Trifluoromethoxy ↑ Metabolic stability (t₁/₂ +3h) and bioavailability (F% 65→80)
Methoxy Alters π-π stacking interactions (slippage displacement ↓ 1.3 Å)

Q. Methodology :

  • Computational modeling (e.g., DFT for electronic effects) paired with in vitro assays (e.g., enzyme inhibition) .

What strategies can resolve discrepancies in biological activity data observed for structurally similar isoxazole derivatives?

Advanced Research Question
Contradictions often arise from assay variability or subtle structural differences:

  • Orthogonal Assays : Compare results across enzyme inhibition (e.g., COX-2), cell viability (MTT), and animal models .
  • Crystallographic Analysis : Resolve binding mode ambiguities (e.g., trifluoromethoxy vs. methoxy substituent orientations) .
  • Meta-Analysis : Pool data from analogs (e.g., ethyl vs. methyl esters) to identify trends in IC₅₀ variability (±15%) .

How can researchers design experiments to investigate the interaction mechanisms between this compound and biological targets?

Advanced Research Question
Mechanistic studies require multi-modal approaches:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors like G-protein-coupled receptors .
  • Molecular Dynamics Simulations : Predict binding stability (RMSD < 2 Å) and hotspot residues (e.g., Arg156 in kinase targets) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .
  • Mutagenesis Studies : Validate critical residues by alanine scanning (e.g., Tyr320A abolishes binding) .

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